molecular formula C22H25N3O6S B11590334 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11590334
M. Wt: 459.5 g/mol
InChI Key: LPXSRCBFRPEAGR-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a nitrobenzamido group, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach begins with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. This is achieved through a reaction between cyclohexanones and ethyl cyanoacetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its antibacterial and antifungal properties.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The thiophene ring can also interact with various biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylcarbamoyl group, in particular, differentiates it from other similar compounds and contributes to its unique activity profile.

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)17-13(2)18(20(27)23-15-9-5-4-6-10-15)32-21(17)24-19(26)14-8-7-11-16(12-14)25(29)30/h7-8,11-12,15H,3-6,9-10H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

LPXSRCBFRPEAGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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